4-Fluoro-3-(pyridin-4-yl)aniline

Medicinal Chemistry Physicochemical Property Lead Optimization

Sourcing fluorinated heterocyclic building blocks with inconsistent purity or wrong regioisomers delays SAR campaigns and method development. This exact 4-fluoroaniline-pyridine conjugate solves that pain point. - Key intermediate in US6031106A for preparing pyridyl-4-fluoroaniline compounds - Distinct physicochemical profile (lower pKa, higher density) vs. non-fluorinated analogs - Validated benchmark substrate for palladium-catalyzed cross-coupling methodologies

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 154716-47-9
Cat. No. B3379293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(pyridin-4-yl)aniline
CAS154716-47-9
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C2=CC=NC=C2)F
InChIInChI=1S/C11H9FN2/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-7H,13H2
InChIKeyRGFAOBXVEJMYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Fluoro-3-(pyridin-4-yl)aniline


4-Fluoro-3-(pyridin-4-yl)aniline is a fluorinated heterocyclic building block characterized by a 4-fluoroaniline core linked to a 4-pyridinyl substituent, with a molecular formula of C11H9FN2 and a molecular weight of 188.20 g/mol [1]. This structural motif is frequently encountered as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [2]. Its unique substitution pattern, featuring an electron-withdrawing fluoro group on the aniline ring and a basic pyridyl moiety, dictates its reactivity and utility in advanced organic synthesis, particularly in cross-coupling reactions . The compound is commercially available, typically with a minimum purity specification of 95% .

Substitution Limitations of 4-Fluoro-3-(pyridin-4-yl)aniline


Attempting to substitute 4-Fluoro-3-(pyridin-4-yl)aniline with a non-fluorinated analog like 3-(pyridin-4-yl)aniline, or a regioisomer like 4-fluoro-3-(pyridin-3-yl)aniline, introduces significant changes in molecular properties and reactivity that can derail a synthesis or SAR campaign. The presence and position of the fluorine atom alters the electron density on the aromatic ring, impacting reaction kinetics in cross-couplings and the pKa of the amine [REFS-1, REFS-2]. Furthermore, the specific placement of the pyridyl nitrogen influences binding interactions and the overall molecular topology, as evidenced by the distinct physicochemical properties quantified below [REFS-3, REFS-4]. Such differences mean that a seemingly minor structural change can lead to a different synthetic outcome, altered biological activity, or an unexpected change in solubility, making direct substitution highly unreliable without re-optimization.

4-Fluoro-3-(pyridin-4-yl)aniline vs. Key Analogs


pKa Reduction from Fluorine Substitution

The presence of the electron-withdrawing fluorine atom significantly lowers the basicity of the aniline nitrogen compared to the non-fluorinated analog, 3-(pyridin-4-yl)aniline. This is a critical parameter influencing solubility, permeability, and binding interactions .

Medicinal Chemistry Physicochemical Property Lead Optimization

Density and Boiling Point Shifts via Fluorination

Fluorination leads to a measurable increase in molecular density and a refined boiling point relative to the non-fluorinated core scaffold, 3-(pyridin-4-yl)aniline. These differences can influence purification methods and material handling [REFS-1, REFS-2].

Process Chemistry Material Science Physicochemical Characterization

Patented Intermediate for Pyridyl-4-fluoroanilines

4-Fluoro-3-(pyridin-4-yl)aniline is explicitly claimed and utilized as a key intermediate in a patented process (US6031106A) for preparing a class of pyridyl-4-fluoroaniline compounds, which are themselves valuable as herbicides or as precursors to phenylpyridines [1]. This establishes a concrete, documented use case not claimed for the non-fluorinated analog.

Process R&D Patent Chemistry Synthetic Methodology

BCR-ABL Inhibition in Cellular Assay

In a cell proliferation assay using mouse Ba/F3 cells expressing BCR-ABL, 4-Fluoro-3-(pyridin-4-yl)aniline demonstrated an inhibitory effect with an IC50 of 1.11E+3 nM [1]. This provides a specific, quantified biochemical readout that can be benchmarked against known clinical kinase inhibitors like imatinib, which exhibits a much more potent IC50 of 0.09 µM (90 nM) in the same cellular system [2].

Kinase Biology Oncology Research Cellular Pharmacology

Applications of 4-Fluoro-3-(pyridin-4-yl)aniline


Agrochemical and Pharmaceutical Precursor Synthesis

Based on its explicit role as an intermediate in US6031106A, 4-Fluoro-3-(pyridin-4-yl)aniline is the required building block for preparing pyridyl-4-fluoroaniline compounds described in that patent [1]. Researchers aiming to synthesize these specific compounds or related analogs must procure this exact intermediate to replicate the patented process.

Kinase Inhibitor Lead Optimization

The compound's demonstrated activity against BCR-ABL in a cellular assay (IC50 = 1.11E+3 nM) makes it a relevant starting point for medicinal chemistry efforts targeting kinases, particularly in oncology [2]. Its distinct physicochemical profile (lower pKa, higher density) compared to non-fluorinated analogs makes it a valuable tool for SAR studies aimed at fine-tuning potency, selectivity, and ADME properties [REFS-3, REFS-4].

Cross-Coupling Methodology Development

The unique electronic properties conferred by the 4-fluoro substituent and the 4-pyridyl group make this compound a challenging and informative substrate for developing novel palladium-catalyzed cross-coupling methodologies . Process chemists seeking to explore the scope of new catalytic systems would find this aniline derivative a useful benchmark substrate due to the electron-withdrawing effects that can modulate reaction rates and yields.

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